トリニトロ金

説明

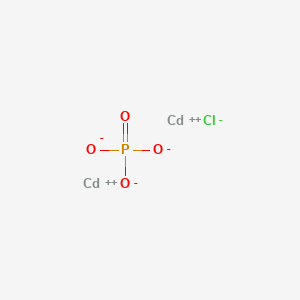

Gold trinitrate, also known as gold(III) nitrate, is a chemical compound with the formula Au(NO₃)₃. It is a highly crystalline gold source that is compatible with nitrates and lower (acidic) pH environments. Gold trinitrate is known for its oxidizing properties and is used in various scientific and industrial applications.

科学的研究の応用

Gold trinitrate has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of gold nanoparticles and other gold-based compounds.

Biology: Employed in biological assays and imaging techniques due to its unique optical properties.

Medicine: Investigated for its potential use in drug delivery systems and cancer therapy.

Industry: Utilized in the production of high-purity gold and as a catalyst in various chemical reactions.

作用機序

Target of Action

Gold trinitrate, also known as glyceryl trinitrate (GTN), primarily targets the aldehyde dehydrogenase (ALDH) enzyme . ALDH plays a crucial role in the metabolism of aldehydes and is involved in the biotransformation of GTN . Another target of GTN is the JAK2/STAT3 signaling pathway , which plays a pivotal role in cancer cell migration, invasion, metastasis, and drug resistance .

Mode of Action

GTN interacts with its targets through a process known as biotransformation . It is converted by mitochondrial aldehyde dehydrogenase in smooth muscle cells to nitric oxide (NO), a potent vasodilator . This interaction results in the release of NO, leading to vasodilation . In the context of cancer, GTN inhibits the activation of JAK2, the upstream activator of STAT3, and mediates the S-nitrosylation of JAK2 .

Biochemical Pathways

The primary biochemical pathway involved in the action of GTN is the nitric oxide (NO) pathway . GTN is a prodrug that must be denitrated, with the nitrite anion or a related species further reduced to produce the active metabolite nitric oxide (NO) . This NO then causes vasodilation in both arteries and veins .

Pharmacokinetics

The pharmacokinetics of GTN are characterized by prominent intra- and inter-individual variability . It is metabolized in the liver to 1,2-glyceryl dinitrate (1,2-GDN), a significant vasodilator, and excreted by the kidney . The onset of action is within 1-3 minutes when administered sublingually, with a duration of action of 15-30 minutes . Tachyphlaxis, or rapid decrease in response to the drug, can occur with continuous use due to a decrease in tissue sulfhydryl groups .

Result of Action

The molecular and cellular effects of GTN’s action primarily involve vasodilation, which ultimately relieves conditions like angina pectoris . In the context of cancer, GTN has been shown to inhibit the migration and invasion of cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of GTN. For instance, the transition to lower carbon power sources in the gold mining sector could potentially reduce greenhouse gas emissions, affecting the environmental impact of gold trinitrate . Furthermore, local and national policies governing the use of certain power sources can also influence the action of GTN .

準備方法

Synthetic Routes and Reaction Conditions: Gold trinitrate can be synthesized through the reaction of gold with concentrated nitric acid. The reaction typically involves dissolving gold in aqua regia (a mixture of nitric acid and hydrochloric acid) to form chloroauric acid, which is then treated with nitric acid to yield gold trinitrate.

Industrial Production Methods: In industrial settings, gold trinitrate is produced by dissolving gold in a mixture of nitric acid and hydrochloric acid, followed by the removal of excess acids and purification of the resulting gold trinitrate crystals. The process requires careful control of reaction conditions to ensure high purity and yield.

化学反応の分析

Types of Reactions: Gold trinitrate undergoes various chemical reactions, including:

Oxidation: Gold trinitrate can act as an oxidizing agent, facilitating the oxidation of other substances.

Reduction: It can be reduced to elemental gold or other gold compounds under appropriate conditions.

Substitution: Gold trinitrate can participate in substitution reactions where the nitrate groups are replaced by other ligands.

Common Reagents and Conditions:

Oxidation Reactions: Typically involve reducing agents such as hydrazine or sodium borohydride.

Reduction Reactions: Often carried out using reducing agents like ascorbic acid or sodium citrate.

Substitution Reactions: Can involve ligands such as phosphines or thiols under controlled conditions.

Major Products Formed:

Elemental Gold: Formed through reduction reactions.

Gold Complexes: Formed through substitution reactions with various ligands.

類似化合物との比較

Gold trinitrate can be compared with other gold compounds such as:

Gold Chloride (AuCl₃): Similar in its oxidizing properties but differs in its reactivity and applications.

Gold Cyanide (Au(CN)₂⁻): Used in gold plating and electroplating, with different chemical properties and applications.

Gold Sulfide (Au₂S₃): Known for its use in semiconductor applications, with distinct chemical behavior compared to gold trinitrate.

Gold trinitrate is unique due to its high oxidizing potential and compatibility with acidic environments, making it suitable for specific scientific and industrial applications.

特性

IUPAC Name |

gold(3+);trinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Au.3NO3/c;3*2-1(3)4/q+3;3*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVUZTTDXWACDHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

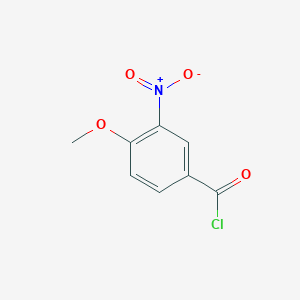

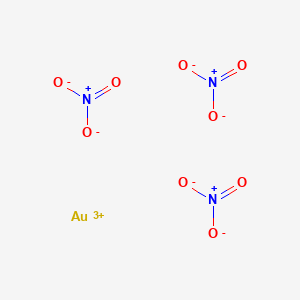

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Au+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AuN3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30158841 | |

| Record name | Gold trinitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13464-77-2 | |

| Record name | Gold trinitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013464772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gold trinitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gold trinitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,13R)-9-Methoxy-7,11,17,19,23-pentaoxahexacyclo[11.10.0.02,10.04,8.014,22.016,20]tricosa-2(10),3,5,8,14,16(20),21-heptaene](/img/structure/B77291.png)